molecular formula C9H4BrF3O B13689963 4-Bromo-3-(trifluoromethyl)benzofuran

4-Bromo-3-(trifluoromethyl)benzofuran

Cat. No.: B13689963
M. Wt: 265.03 g/mol
InChI Key: ITYVGHMUOCTJES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-(trifluoromethyl)benzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of bromine and trifluoromethyl groups in this compound makes it particularly interesting for various chemical and pharmaceutical applications due to its unique physicochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(trifluoromethyl)benzofuran typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-(trifluoromethyl)benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofurans, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-Bromo-3-(trifluoromethyl)benzofuran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-(trifluoromethyl)benzofuran and its derivatives involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. For example, some benzofuran derivatives have been shown to inhibit enzymes or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-3-(trifluoromethyl)benzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds .

Properties

Molecular Formula

C9H4BrF3O

Molecular Weight

265.03 g/mol

IUPAC Name

4-bromo-3-(trifluoromethyl)-1-benzofuran

InChI

InChI=1S/C9H4BrF3O/c10-6-2-1-3-7-8(6)5(4-14-7)9(11,12)13/h1-4H

InChI Key

ITYVGHMUOCTJES-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CO2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.